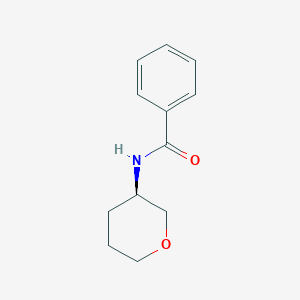

(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3R)-oxan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-11-7-4-8-15-9-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOAACFCMVXAY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](COC1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719936 | |

| Record name | N-[(3R)-Oxan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347675-92-6 | |

| Record name | N-[(3R)-Oxan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide

Executive Summary: This guide provides a comprehensive overview of the synthetic pathways for producing (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a valuable chiral building block in medicinal chemistry. The tetrahydropyran (THP) motif is a prevalent core in numerous bioactive molecules and approved pharmaceuticals, making efficient and stereocontrolled access to its derivatives a critical focus in drug development.[1][2] This document details a robust and scalable synthetic strategy, emphasizing the enantioselective synthesis of the key chiral intermediate, (R)-tetrahydro-2H-pyran-3-amine, followed by a classic amidation reaction. We will explore the causality behind methodological choices, present detailed experimental protocols, and provide a framework for analytical validation, tailored for researchers and professionals in organic synthesis and drug discovery.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged heterocyclic scaffold frequently found in natural products and synthetic drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Chiral substituted aminotetrahydropyrans, in particular, are key intermediates in the synthesis of high-value therapeutic agents, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1] The precise control of stereochemistry at the C3 position is paramount, as biological activity is often confined to a single enantiomer. This guide focuses on the synthesis of the (R)-enantiomer of N-(tetrahydro-2H-pyran-3-yl)benzamide, a precursor that locks in this critical stereocenter for further elaboration.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary building blocks: the chiral amine (R)-tetrahydro-2H-pyran-3-amine and a suitable benzoylating agent. The central challenge lies in the stereoselective synthesis of the amine precursor, which dictates the stereochemical purity of the final product. The subsequent amide bond formation is a well-established transformation.

Caption: Retrosynthetic analysis of the target amide.

Our forward-synthesis strategy will therefore prioritize a highly enantioselective and scalable method for producing the chiral amine, followed by an efficient acylation step.

Core Synthesis Pathway: A Two-Stage Approach

Stage 1: Enantioselective Synthesis of (R)-tetrahydro-2H-pyran-3-amine

The establishment of the C3 stereocenter is the most critical step. While various methods exist, including chiral resolution and asymmetric cyclization, a biocatalytic approach using a transaminase enzyme offers exceptional enantioselectivity, operational simplicity, and scalability.[3]

This state-of-the-art method utilizes a stereoselective transaminase to convert the prochiral ketone, dihydro-2H-pyran-3(4H)-one, directly into the desired (R)-amine. The enzyme facilitates the asymmetric transfer of an amino group from a simple amine donor, such as isopropylamine, to the ketone substrate.[3] This process is renowned for achieving high enantiomeric excess (ee) and chemical yield.

The key parameters for this biocatalytic transformation are summarized below.

| Parameter | Condition | Rationale & Significance |

| Substrate | Dihydro-2H-pyran-3(4H)-one | A readily available prochiral ketone precursor. |

| Biocatalyst | (R)-selective Transaminase | The source of chirality, ensuring high enantioselectivity. |

| Amine Donor | Isopropylamine | A cost-effective and efficient amino group source. |

| pH | 9.7 - 10.0 | Optimal pH for enzyme activity and stability.[3] |

| Temperature | Ambient | Reduces energy costs and minimizes enzyme denaturation. |

| Assay Yield | ≥95% | Demonstrates high conversion efficiency of the reaction.[3] |

This enzymatic approach avoids the use of heavy metals and harsh reagents, aligning with the principles of green chemistry.

Stage 2: Amidation via Schotten-Baumann Reaction

With the chiral amine hydrochloride salt in hand, the final step is the formation of the amide bond. The Schotten-Baumann reaction is a robust and widely used method for acylating amines with acid chlorides in the presence of a base.[4][5] This reaction is typically performed in a two-phase system (aqueous and organic) or in a neat phase.

The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of benzoyl chloride. An aqueous base, such as sodium hydroxide, serves two crucial roles: it neutralizes the hydrogen chloride byproduct generated during the reaction and ensures a sufficient concentration of the free amine for the reaction to proceed.[5][6]

Caption: Overall forward synthesis pathway.

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. Researchers should adhere to all standard laboratory safety procedures.[7]

Protocol 1: Synthesis of (R)-tetrahydro-2H-pyran-3-amine Hydrochloride

This protocol is based on the principles of biocatalytic reductive amination.[3]

-

Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer) and adjust the pH to approximately 9.8.

-

Reagent Addition: Add the (R)-selective transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor, isopropylamine.

-

Substrate Addition: Introduce dihydro-2H-pyran-3(4H)-one to the stirred solution at ambient temperature.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until substrate conversion is complete. The byproduct, acetone, is formed from the isopropylamine donor.

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with concentrated hydrochloric acid (HCl) to pH ~1-2. This protonates the product amine and stops the enzymatic reaction.

-

Extraction: Wash the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether, MTBE) to remove unreacted starting material and organic impurities.

-

Product Crystallization: Concentrate the aqueous layer under reduced pressure. The (R)-tetrahydro-2H-pyran-3-amine hydrochloride will crystallize and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

Protocol 2: Synthesis of this compound

This protocol follows the Schotten-Baumann methodology.[4][5]

-

Dissolution: Dissolve (R)-tetrahydro-2H-pyran-3-amine hydrochloride (1.0 eq) in water in a flask equipped with a magnetic stirrer. Add an immiscible organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Basification: Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide (approx. 2.5 eq) dropwise with vigorous stirring. This neutralizes the hydrochloride and generates the free amine.

-

Acylation: While maintaining vigorous stirring and cooling, add benzoyl chloride (approx. 1.1 eq) dropwise. A white precipitate of the product will begin to form.

-

Reaction Completion: Allow the mixture to stir for 30-60 minutes at room temperature after the addition is complete.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with water to remove any inorganic salts, then with a small amount of cold diethyl ether or hexane to remove any excess benzoyl chloride.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Synthetic Workflow Diagram

The overall process from starting materials to the final, purified product can be visualized as a cohesive workflow.

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process that prioritizes the stereoselective formation of its chiral amine precursor. The use of a biocatalytic transamination reaction represents a highly efficient, scalable, and environmentally conscious method for producing (R)-tetrahydro-2H-pyran-3-amine with excellent enantiopurity. The subsequent amidation via a standard Schotten-Baumann reaction provides a reliable and high-yielding route to the final product. This strategic combination of modern biocatalysis and classic organic chemistry furnishes a robust pathway for accessing this valuable building block for the pharmaceutical industry.

References

-

Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters - ACS Publications. Available at: [Link]

-

Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH. Available at: [Link]

-

Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. Available at: [Link]

-

(R)-tetrahydro-2H-pyran-3-amine hydrochloride. ChemBK. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reac. ChemRxiv. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH. Available at: [Link]

-

Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. PubMed. Available at: [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. OMICS International. Available at: [Link]

-

Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Available at: [Link]

-

N-TFA-Gly-Bt-Based Stereoselective Synthesis of Substituted 3-Amino Tetrahydro-2 H-pyran-2-ones via an Organocatalyzed Cascade Process. PubMed. Available at: [Link]

-

Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. Available at: [Link]

-

Enantioselective synthesis of spirooxindole-pyran derivatives via a remote inverse-electron-demand Diels–Alder reaction of β,γ-unsaturated amides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Production method for tetrahydro-2h-pyran derivative. Google Patents.

-

N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. PubMed. Available at: [Link]

- Novel method for preparing benzamide derivatives and intermediates thereof. Google Patents.

- Method for preparing aminotetrahydropyran compound. Google Patents.

-

Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. Available at: [Link]

-

Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]

-

Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). Available at: [Link]

-

Benzoylation. Scribd. Available at: [Link]

-

Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

-

oxan-3-amine. PubChem - NIH. Available at: [Link]

-

Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube. Available at: [Link]

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(Tetrahydro-2H-pyran-3-yl)benzamide | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. scribd.com [scribd.com]

- 6. asianpubs.org [asianpubs.org]

- 7. chembk.com [chembk.com]

An Investigator's Guide to Elucidating the Mechanism of Action of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide: A Framework for Discovery

Abstract

The (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide scaffold represents a confluence of privileged structures in medicinal chemistry, the tetrahydropyran (THP) ring and the benzamide moiety. While numerous derivatives of these parent structures have been developed as potent modulators of various biological targets, the specific mechanism of action for this unsubstituted chiral compound remains to be elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the biological activity and molecular mechanism of this compound. We will begin by analyzing the chemical features of the molecule to hypothesize potential target classes, followed by a detailed, multi-tiered experimental workflow designed to identify its molecular target, validate its activity, and delineate its impact on cellular signaling pathways. This document serves as a roadmap for transforming a novel chemical entity into a well-characterized pharmacological tool or a potential therapeutic lead.

Introduction: The Enigmatic Potential of a Privileged Scaffold

The tetrahydropyran (THP) ring is a common motif in numerous natural products and approved pharmaceuticals. As a bioisostere of cyclohexane, the THP moiety can reduce lipophilicity and introduce a hydrogen bond acceptor via its ether oxygen, often improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate[1]. The benzamide group is also a cornerstone of drug design, found in molecules targeting a wide array of proteins, from enzymes to G-protein coupled receptors (GPCRs) and ion channels.

The specific stereochemistry of this compound suggests a potential for stereoselective interactions with a biological target. The synthesis of such chiral amines, for instance, can be achieved with high stereochemical control through biocatalytic methods like transamination[2]. Despite the prevalence of its constituent parts in bioactive molecules, a definitive mechanism of action for this specific compound has not been reported in the public domain. This guide, therefore, takes an investigative approach, outlining a logical and technically sound strategy to uncover its biological function.

Analysis of the Chemical Scaffold and Hypothesized Target Classes

The structure of this compound offers several clues to its potential biological targets. The amide linkage provides a hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic or pi-stacking interactions. The THP ring, with its chiral center, can provide a specific three-dimensional conformation for binding and its oxygen atom can act as a crucial hydrogen bond acceptor[1][3].

Based on the activities of related compounds, we can hypothesize several potential target classes for investigation:

-

Enzyme Inhibition: The benzamide and THP moieties are present in numerous enzyme inhibitors. For example, tetrahydropyran-based hydroxamates are potent inhibitors of UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in bacterial lipopolysaccharide synthesis[3]. Additionally, various benzamide derivatives have been shown to inhibit enzymes such as tubulin, IMP dehydrogenase, and various kinases[4][5]. A methoxytetrahydropyran derivative has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO)[6].

-

Receptor Modulation: N-(tetrahydro-2H-pyran-4-yl)benzamide derivatives have been developed as potent and selective inhibitors of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5)[7]. The benzamide scaffold is also central to agonists of GPR52, a promising neurotherapeutic target[8].

-

Kinase Inhibition: The THP motif is found in gilteritinib, an inhibitor of multiple receptor tyrosine kinases including FLT3 and AXL[1]. Furthermore, N-substituted benzamides have been designed as inhibitors of cyclin-dependent kinase 7 (CDK7) and BRAFV600E[9][10].

-

Ion Channel or Transporter Interaction: The physicochemical properties of the compound could also make it a candidate for interacting with ion channels or transporters, a common theme for small molecules with amide functionalities.

A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

We propose a three-phased approach to systematically determine the mechanism of action of this compound. This workflow is designed to be a self-validating system, where the findings of each phase inform the experiments of the next.

Phase 1: Phenotypic Screening and Initial Target Identification

The initial phase aims to identify any biological activity of the compound through broad phenotypic screening and to generate initial hypotheses about its molecular target.

Experimental Protocol 1: Broad Phenotypic Screening

-

Cell Viability/Proliferation Assays:

-

Select a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) representing different tissue origins.

-

Treat cells with a range of concentrations of the compound (e.g., from 1 nM to 100 µM) for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Causality: A significant reduction in viability in specific cell lines would suggest anti-proliferative or cytotoxic activity and could guide the selection of cell models for further study. N-substituted benzamide derivatives have shown anti-proliferative activity in various cancer cell lines[11].

-

-

High-Content Imaging (HCI):

-

Treat a suitable cell line (e.g., U2OS) with the compound at various concentrations.

-

Use a multi-parameter HCI platform to stain for key cellular markers (e.g., nuclear morphology with DAPI, cytoskeleton with phalloidin, mitochondrial membrane potential with TMRM).

-

Analyze changes in cell morphology, cell cycle distribution, apoptosis markers (e.g., cleaved caspase-3), or other cellular phenotypes.

-

Causality: Specific morphological changes can provide clues to the MoA. For example, cell cycle arrest at the G2/M phase might suggest an effect on tubulin polymerization, a known target of some benzamide derivatives[5].

-

-

Target-Agnostic Target Identification:

-

Affinity-Based Proteomics: If a significant and reproducible phenotype is observed, proceed with methods like chemical proteomics. Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin). Immobilize the compound on beads and incubate with cell lysates to pull down binding proteins. Identify the bound proteins by mass spectrometry.

-

Thermal Proteome Profiling (TPP): Treat intact cells or cell lysates with the compound and subject them to a temperature gradient. The binding of a ligand typically stabilizes its target protein, leading to a shift in its melting temperature. Identify proteins with altered thermal stability by mass spectrometry.

-

Causality: These unbiased methods can directly identify the protein(s) that physically interact with the compound in a cellular context, providing strong evidence for a direct target.

-

Diagram 1: Phase 1 Experimental Workflow

Caption: Connecting target inhibition to cellular pathways.

Conclusion and Future Directions

While the precise mechanism of action for this compound is currently unknown, its chemical structure suggests significant potential for biological activity. The experimental framework detailed in this guide provides a rigorous, multi-phased approach for any research team to systematically uncover its function. By progressing from broad phenotypic screening to specific target validation and pathway analysis, investigators can build a comprehensive understanding of the compound's pharmacology. The insights gained from such a study would not only characterize this specific molecule but also contribute to the broader understanding of how the tetrahydropyran and benzamide scaffolds can be utilized in the design of novel therapeutic agents. Future work would involve lead optimization based on the identified mechanism to improve potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a new class of drugs.

References

-

Li, X., et al. (2013). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 832-837. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(2), 2485-2507. [Link]

-

Riendeau, D., et al. (2002). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782. [Link]

-

Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422-5425. [Link]

-

Pankaj, S., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Anticancer Drug Design, 13(4), 237-251. [Link]

-

Li, B., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]

-

Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23), 15874-15893. [Link]

-

Mu, J., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 26(11), 3123. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Wang, C., et al. (2013). The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6777-6783. [Link]

-

Shi, T., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 9709-9730. [Link]

-

Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Drug Design, Development and Therapy, 7, 133-143. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. N-(Tetrahydro-2H-pyran-3-yl)benzamide | Benchchem [benchchem.com]

- 3. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide: A Prospective Analysis of Biological Activity and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide is a synthetic molecule integrating a benzamide moiety with a chiral tetrahydropyran ring. While direct studies on the biological activity of this specific enantiomer are not extensively documented in publicly available literature, its structural components are prevalent in a multitude of biologically active compounds. This guide provides an in-depth technical analysis of the potential biological activities of this compound based on the established pharmacology of its constituent chemical motifs: the benzamide pharmacophore and the tetrahydropyran ring system. We will explore potential mechanisms of action, propose experimental workflows for validation, and discuss the prospective therapeutic applications. This document serves as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction: Deconstructing the Molecule

This compound is characterized by a central amide linkage between a benzoyl group and an (R)-3-aminotetrahydropyran. The benzamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] The tetrahydropyran (THP) ring is a saturated heterocyclic ether increasingly employed in medicinal chemistry to enhance the physicochemical properties of drug candidates.[1] Its incorporation can improve absorption, distribution, metabolism, and excretion (ADME) profiles and can serve as a bioisostere for a cyclohexane ring, with the oxygen atom offering a hydrogen bond acceptor functionality that can enhance target binding.[1] The specific (R)-configuration at the 3-position of the THP ring introduces stereochemistry that can be critical for selective interaction with biological targets.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Anti-inflammatory and Analgesic Properties

The broader class of N-acyl amino acids, to which our topic compound belongs, has been shown to possess significant analgesic and anti-inflammatory properties.[2][3] These effects are often mediated through various mechanisms that do not involve cannabinoid or opioid receptors, which makes them attractive candidates for novel drug development.[2]

-

Putative Mechanisms:

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH leads to increased levels of endogenous cannabinoids like anandamide, resulting in analgesic effects.[2]

-

Modulation of G-protein Coupled Receptors (GPCRs): N-acyl amino acids can act as signaling molecules by binding to GPCRs, such as GPR18, which can initiate the production of anti-inflammatory eicosanoids.[2][3]

-

Ion Channel Modulation: Inactivation of T-type calcium channels is another potential mechanism for producing analgesic effects.[2][3]

-

Anticancer Activity

Numerous N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[4] A notable example is the class of histone deacetylase (HDAC) inhibitors, where the benzamide moiety plays a crucial role in binding to the enzyme's active site.

-

Hypothetical Mechanism: HDAC Inhibition:

-

The benzamide group could potentially chelate the zinc ion in the active site of HDACs, similar to other known benzamide-based HDAC inhibitors. The tetrahydropyran ring could occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.

-

Other Potential Activities

-

Dipeptidyl Peptidase IV (DPP-4) Inhibition: Tetrahydropyran analogs have been successfully developed as DPP-4 inhibitors for the treatment of type 2 diabetes.[5] The stereochemistry of the substituents on the tetrahydropyran ring is often critical for potent and selective inhibition.

-

Transforming Growth Factor-Beta (TGF-β) Type I Receptor (ALK5) Inhibition: A potent and selective ALK5 inhibitor, GW788388, features a N-(tetrahydro-2H-pyran-4-yl)benzamide scaffold, highlighting the potential of this chemical class in treating fibrotic diseases.[6]

Proposed Experimental Workflows for Target Validation

To investigate the hypothesized biological activities of this compound, a systematic experimental approach is required.

In Vitro Screening

A panel of in vitro assays should be conducted to screen for the predicted activities.

| Target Class | Primary Assay | Secondary Assay | Rationale |

| Inflammation/Pain | FAAH Inhibition Assay (Fluorometric) | Cytokine release assay in LPS-stimulated macrophages | To assess direct enzyme inhibition and cellular anti-inflammatory effects. |

| Calcium flux assay in cells expressing T-type calcium channels | Electrophysiology (patch-clamp) | To evaluate modulation of ion channel activity. | |

| Cancer | HDAC enzymatic assay (Fluorometric or colorimetric) | Western blot for acetylated histones in cancer cell lines | To determine direct HDAC inhibition and downstream cellular effects. |

| Cell proliferation/viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines | Apoptosis assays (e.g., Caspase-3/7 activity, Annexin V staining) | To assess cytotoxic and pro-apoptotic activity. | |

| Metabolic Disease | DPP-4 enzymatic assay | Cellular assays for GLP-1 potentiation | To screen for potential antidiabetic activity. |

| Fibrosis | ALK5 kinase assay | TGF-β-induced gene expression analysis (e.g., collagen, PAI-1) in fibroblasts | To evaluate the potential for anti-fibrotic activity. |

Proposed Workflow for Investigating HDAC Inhibition

Caption: Proposed workflow for evaluating the potential HDAC inhibitory activity of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through standard amide coupling reactions.[1] The key starting materials are a benzoic acid derivative and (R)-tetrahydro-2H-pyran-3-amine.

General Synthetic Scheme

Caption: General synthetic route for this compound via amide coupling.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Chiral HPLC or Polarimetry: To confirm the enantiomeric purity.

Future Outlook and Conclusion

While direct biological data for this compound is currently lacking, a comprehensive analysis of its structural components suggests a high potential for interesting pharmacological activities. The benzamide moiety is a versatile pharmacophore, and the chiral tetrahydropyran ring can impart favorable pharmacokinetic properties and stereospecific interactions with biological targets.

The proposed experimental workflows provide a clear path for the systematic evaluation of this compound's potential as an anti-inflammatory, analgesic, or anticancer agent. Further investigation into the synthesis of analogs with substitutions on the benzoyl ring could also lead to the discovery of novel therapeutic agents. This technical guide serves as a foundational document to stimulate and guide future research into the biological activity and therapeutic potential of this compound and related compounds.

References

- Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.

- Burstein S. (2018) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Mol Pharmacol. 93(3):227-235.

- Arul Prakash A, Kamlekar R. (2021) Function and therapeutic potential of N-acyl amino acids. Bioorg Med Chem. 43:116259.

- Battista N, Di Tommaso M, Maccarrone M. (2019) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. 9(12):833.

- Prakash A, et al. (2021) Function and Therapeutic Potential of N-acyl amino acids.

- Google Patents. (2003)

- Pankajavalli R, et al. (1997) Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Adv Enzyme Regul. 37:213-24.

- Biftu T, et al. (2013) Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorg Med Chem Lett. 23(19):5361-6.

- Li Y, et al. (2020) Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 25(15):3500.

- Burstein S. (2019) N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential.

- Benchchem. N-(Tetrahydro-2H-pyran-3-yl)benzamide.

- Fluorochem. This compound, 95.0%+.

- Gellibert F, et al. (2006) Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. J Med Chem. 49(7):2210-21.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral compound (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies behind Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical foundations with practical data interpretation, this guide serves as an authoritative resource for the structural elucidation and characterization of this and similar N-acylated heterocyclic compounds, which are prevalent motifs in medicinal chemistry.[1][2]

Introduction: The Imperative of Spectroscopic Analysis

In the landscape of modern drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic techniques are the cornerstones of this process, providing a detailed fingerprint of a compound's atomic and molecular framework.[3] The target of this guide, this compound, incorporates two key chemical moieties: a rigid, aromatic benzamide group and a flexible, chiral saturated tetrahydropyran (THP) ring.[1] This combination presents a unique and instructive case for spectroscopic analysis.

The benzamide scaffold is a well-established pharmacophore in numerous therapeutic agents, while the THP ring is frequently used in drug design to modulate physicochemical properties such as solubility and metabolic stability.[1] Therefore, a thorough understanding of their combined spectroscopic signature is invaluable. This guide moves beyond a simple recitation of data, explaining the causal links between molecular structure and spectral output and detailing the self-validating protocols required for trustworthy results.

Molecular Structure and Analytical Framework

To facilitate a clear and precise discussion of the spectroscopic data, a standardized atom numbering system is essential. The structure of this compound is presented below, with each unique proton and carbon position labeled for unambiguous assignment in the subsequent NMR analysis.

Caption: Atom Numbering for this compound.

The overall analytical workflow for structural confirmation is a multi-step, synergistic process where each technique provides a unique piece of the structural puzzle.

Caption: General workflow for spectroscopic structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal provide rich information about the electronic environment, number of protons, and neighboring protons, respectively.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for better resolution of the amide N-H proton.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).[4]

-

Processing: Process the raw data (Free Induction Decay, FID) using Fourier transformation, followed by phase and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Data Interpretation and Analysis

The ¹H NMR spectrum can be divided into three key regions: the downfield aromatic region, the amide proton region, and the upfield aliphatic region corresponding to the THP ring.

-

Aromatic Protons (H-2', H-3', H-4', H-5', H-6'): The five protons of the benzoyl group will resonate in the typical aromatic region of δ 7.4-7.9 ppm. The protons ortho to the carbonyl group (H-2' and H-6') are generally the most deshielded and appear furthest downfield as a multiplet (often a doublet of doublets). The meta (H-3', H-5') and para (H-4') protons will appear slightly more upfield, also as multiplets.[4][5]

-

Amide Proton (N-H): A single proton attached to the nitrogen will typically appear as a broad singlet between δ 6.0-8.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak will show coupling to the adjacent proton on C3 (H-3), which can be confirmed with a COSY experiment or by observing a doublet in a less-protic solvent.

-

Tetrahydropyran (THP) Ring Protons (H-2 to H-6): This region is the most complex due to the number of protons and their diastereotopic nature.

-

H-3: This single proton on the chiral center, alpha to the nitrogen, is expected to be a complex multiplet around δ 4.1-4.3 ppm. It is coupled to the amide proton and the protons on C2 and C4.

-

H-2 and H-6 (axial and equatorial): These four protons are adjacent to the ring oxygen, which deshields them significantly. They are expected to resonate in the range of δ 3.4-4.1 ppm.[6] The axial and equatorial protons on each carbon are chemically non-equivalent (diastereotopic) and will have different chemical shifts and coupling constants to each other (geminal coupling) and to adjacent protons (vicinal coupling).

-

H-4 and H-5 (axial and equatorial): These four protons are further from the electron-withdrawing groups and will therefore appear most upfield, typically between δ 1.5-2.2 ppm.[6] Like the protons on C2 and C6, they will exhibit complex splitting patterns due to geminal and vicinal coupling. The rapid chair-to-chair interconversion of the THP ring at room temperature often leads to averaged chemical shifts and coupling constants, though the signals can remain broad and complex.[7]

-

¹H NMR Data Summary

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (ortho) | 7.75 - 7.85 | m (dd) | 2H |

| H-3', H-4', H-5' (meta, para) | 7.40 - 7.60 | m | 3H |

| N-H | 6.5 - 8.0 | br s, d | 1H |

| H-3 | 4.10 - 4.30 | m | 1H |

| H-2ax, H-6ax | 3.90 - 4.10 | m | 2H |

| H-2eq, H-6eq | 3.40 - 3.60 | m | 2H |

| H-4, H-5 | 1.50 - 2.20 | m | 4H |

¹³C NMR Spectroscopy: Probing the Carbon Backbone

Carbon-13 NMR spectroscopy provides information about the number and type of carbon atoms in a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and simpler spectra (typically proton-decoupled), making it highly valuable for confirming the carbon skeleton.

Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, using the same sample.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C). A greater number of scans are required due to the low natural abundance of the ¹³C isotope.

-

Spectral Editing (Optional but Recommended): Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra.

Data Interpretation and Analysis

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear as a low-intensity signal far downfield, typically in the range of δ 167-172 ppm.[8][9]

-

Aromatic Carbons (C1' to C6'): These six carbons will resonate between δ 127-135 ppm. The quaternary carbon attached to the carbonyl (C1') will be a weak signal around δ 134 ppm, while the other five CH carbons will be more intense.[4][8]

-

Tetrahydropyran (THP) Ring Carbons:

-

C2 and C6: These carbons are attached to the electronegative oxygen and will appear downfield in the aliphatic region, around δ 67-70 ppm.

-

C3: This carbon, bonded to the nitrogen atom, is expected to resonate around δ 45-50 ppm.

-

C4 and C5: The remaining two methylene carbons of the THP ring will be the most shielded, appearing upfield around δ 22-30 ppm.

-

¹³C NMR Data Summary

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C=O | 168.0 | C (Quaternary) |

| C1' | 134.5 | C (Quaternary) |

| C4' (para) | 131.5 | CH |

| C2', C6' (ortho) | 128.5 | CH |

| C3', C5' (meta) | 127.5 | CH |

| C2, C6 | 68.0 | CH₂ |

| C3 | 47.0 | CH |

| C4, C5 | 25.0 | CH₂ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[10]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet should be run first and automatically subtracted from the sample spectrum.[11]

Data Interpretation and Analysis

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

-

N-H Stretch: A moderate to strong, sharp peak is expected around 3350-3300 cm⁻¹. The position and shape can indicate the degree of hydrogen bonding.[12]

-

Aromatic C-H Stretch: Weak to medium sharp peaks typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium to strong sharp peaks appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, corresponding to the CH₂ and CH groups of the THP ring.

-

Amide I Band (C=O Stretch): This is one of the most characteristic and intense peaks in the spectrum, appearing as a strong, sharp absorption around 1650-1630 cm⁻¹. Its position is indicative of a secondary amide.[13][14]

-

Amide II Band (N-H Bend & C-N Stretch): This band appears around 1550-1530 cm⁻¹ and is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[13][14]

-

C-O-C Stretch: A strong, distinct peak corresponding to the asymmetric C-O-C stretching of the ether in the THP ring will be prominent in the fingerprint region, around 1100-1050 cm⁻¹.

IR Data Summary

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3300 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (THP Ring) |

| 1650 - 1630 | C=O Stretch (Amide I) | Secondary Amide |

| 1550 - 1530 | N-H Bend / C-N Stretch (Amide II) | Secondary Amide |

| 1100 - 1050 | C-O-C Stretch | Ether (THP Ring) |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial structural information from its fragmentation pattern.

Experimental Protocol

-

Ionization: Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, which is useful for structural analysis. Electrospray Ionization (ESI) is a softer technique often coupled with liquid chromatography (LC-MS) that typically yields the protonated molecular ion [M+H]⁺.

-

Analysis: The sample is introduced into the mass spectrometer (e.g., via GC inlet or direct infusion), ionized, and the resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation and Analysis

The molecular formula is C₁₂H₁₅NO₂, giving a molecular weight of 205.25 g/mol .

-

Molecular Ion (M⁺): In an EI spectrum, the molecular ion peak should be observed at m/z = 205. Its intensity may vary. In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z = 206.

-

Key Fragmentation Pathways: The fragmentation pattern is highly predictable for benzamide derivatives.[15][16]

-

Benzoyl Cation (m/z 105): The most characteristic fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of the highly stable benzoyl cation (C₆H₅CO⁺). This fragment is often the base peak (most intense peak) in the spectrum.[15]

-

Phenyl Cation (m/z 77): The benzoyl cation can subsequently lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.[15]

-

Amine Fragment (m/z 100): Cleavage of the N-C(carbonyl) bond can also lead to the detection of the ion corresponding to the protonated aminotetrahydropyran fragment [C₅H₁₀NO]⁺ at m/z 100.

-

THP Ring Fragmentation: The THP ring can undergo various cleavages, leading to smaller fragments, though these are often less diagnostic than the benzoyl-derived ions.

-

Caption: Key fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment Ion | Formula |

| 205 | Molecular Ion [M]⁺˙ | [C₁₂H₁₅NO₂]⁺˙ |

| 105 | Benzoyl Cation (Base Peak) | [C₇H₅O]⁺ |

| 100 | Aminotetrahydropyran Fragment | [C₅H₁₀NO]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the detailed connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amide, ether, aromatic ring), and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. The data presented in this guide are mutually reinforcing, providing a self-validating system for structural confirmation that is essential for quality control in synthesis and for advancing research in drug development.

References

-

Jena University Library. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

-

DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. [Link]

-

Hauser, K., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. [Link]

-

Alhazmi, H. A., et al. (2018). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. ResearchGate. [Link]

-

Baiz, C. R., et al. (2010). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. [Link]

-

Lin, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8486-8494. [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000668 Benzamide. [Link]

-

Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. [Link]

-

Periasamy, M., et al. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 123(5), 711-716. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

van der Meer, J. W. A., et al. (2022). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal, 28(1). [Link]

-

Sharma, A., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Latin American Journal of Pharmacy, 40(2), 324-33. [Link]

-

Mulzer, J., et al. (2004). 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. [Link]

-

Wikipedia. (n.d.). Organic chemistry. [Link]

-

MDPI. (2017). Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. [Link]

Sources

- 1. N-(Tetrahydro-2H-pyran-3-yl)benzamide | Benchchem [benchchem.com]

- 2. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bmse000668 Benzamide at BMRB [bmrb.io]

- 5. rsc.org [rsc.org]

- 6. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. orgsyn.org [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

- 10. japsonline.com [japsonline.com]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a molecule incorporating the pharmacologically significant benzamide scaffold and a tetrahydropyran moiety often used to optimize physicochemical properties.[1] Given the criticality of solubility and stability in early-stage drug development, this document outlines the underlying principles and detailed experimental protocols necessary for a thorough characterization. We present methodologies for determining pH-dependent equilibrium solubility and for conducting forced degradation studies under various stress conditions, as mandated by international regulatory guidelines. The objective is to equip researchers, medicinal chemists, and formulation scientists with the knowledge to generate a robust data package that informs lead optimization, pre-formulation strategies, and the development of a stability-indicating analytical method.

Introduction: The Scientific Imperative for Characterization

This compound integrates two key structural features prevalent in medicinal chemistry. The benzamide group is a privileged structure found in a multitude of approved drugs, exhibiting a wide range of biological activities.[1][2] The tetrahydropyran (THP) ring is frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability, thereby improving the overall absorption, distribution, metabolism, and excretion (ADMET) profile.[1]

The therapeutic potential of any active pharmaceutical ingredient (API) can only be realized if it possesses suitable physicochemical properties. Among the most critical are aqueous solubility and chemical stability.

-

Solubility directly influences bioavailability. A compound must dissolve in physiological fluids to be absorbed and exert its pharmacological effect. Poor aqueous solubility is a leading cause of failure in the drug development pipeline.

-

Stability determines a drug's shelf-life, storage conditions, and the potential for forming degradation products that could be inactive or, in a worst-case scenario, toxic.[3]

This guide provides the scientific rationale and actionable protocols for a comprehensive assessment of these two pivotal characteristics for this compound.

Aqueous Solubility Assessment

The solubility of an ionizable compound is critically dependent on the pH of the medium. Therefore, determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for guiding formulation development. The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[4]

Rationale for Experimental Design

The World Health Organization (WHO) and other regulatory bodies recommend determining solubility across the physiological pH range of 1.2 to 6.8.[5][6] The selected pH values (1.2, 4.5, and 6.8) simulate the environments of the stomach, the proximal intestine, and the distal intestine, respectively. The temperature is maintained at 37 ± 1 °C to mimic physiological conditions.[5] A minimum of three replicate experiments is recommended to ensure the statistical validity of the results.[5]

Experimental Protocol: Shake-Flask Equilibrium Solubility

-

Buffer Preparation: Prepare three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). Verify the final pH of each buffer at 37 °C using a calibrated pH meter.[5]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached with a saturated solution.[4]

-

Equilibration: Place the vials in an orbital shaker or tumbling incubator maintained at 37 ± 1 °C. Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary experiments.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by careful collection of the supernatant, or by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Verification: Measure the pH of the saturated solution after equilibration to confirm that it has not shifted significantly.[4][5]

Data Presentation

The solubility data should be summarized in a clear, tabular format. The solubility classification is based on the lowest solubility observed across the tested pH range.[5]

| pH Condition | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | Data | Data |

| 4.5 | 37 | Data | Data |

| 6.8 | 37 | Data | Data |

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Stability Profiling and Forced Degradation

Stability testing is a cornerstone of pharmaceutical development, governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[7][8][9] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[10][11] A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation and resolve the API peak from all potential degradation products.[11][12]

Rationale for Stress Conditions

The choice of stress conditions is designed to mimic the challenges an API might face during its lifecycle and to target specific chemical vulnerabilities.[10][12] The benzamide functional group, for instance, is susceptible to hydrolysis under both acidic and basic conditions.

-

Acidic & Basic Hydrolysis: These conditions test the compound's susceptibility to pH-catalyzed degradation. Amide bonds can hydrolyze to yield a carboxylic acid (benzoic acid) and an amine ((R)-tetrahydro-2H-pyran-3-amine).[10][13]

-

Oxidation: This condition probes for sensitivity to oxidative stress, which can be initiated by atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide is a commonly used oxidizing agent.[7]

-

Photostability: Governed by ICH Q1B, this tests for degradation upon exposure to light, ensuring that light-sensitive drugs are appropriately packaged.[14][15]

-

Thermal Degradation: High temperature is used to accelerate thermally induced degradation, providing insight into the molecule's intrinsic stability.[7]

Experimental Protocols for Forced Degradation

The goal is to achieve a target degradation of 5-20% of the API. This level is sufficient to generate and detect degradation products without destroying the molecule entirely.[3]

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

-

Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

-

Maintain at room temperature or heat gently (e.g., 40 °C) for a specified time.

-

Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep in the dark at room temperature for a specified time.

-

Dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid API in an oven at a high temperature (e.g., 80 °C) for a specified duration.

-

Separately, heat the stock solution at the same temperature.

-

Prepare samples for HPLC analysis.

-

-

Photolytic Degradation (as per ICH Q1B):

-

Expose the solid API and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze samples alongside a dark control stored under the same conditions.

-

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically developed. The key is to achieve baseline separation between the parent API peak and all peaks corresponding to degradation products. A photodiode array (PDA) detector is invaluable for this, as it allows for the assessment of peak purity.

Hypothetical Degradation Pathway

The most probable degradation pathway for this molecule under hydrolytic stress is the cleavage of the amide bond.

Caption: General workflow for conducting forced degradation studies.

Conclusion

A thorough investigation of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental requirement for advancing a compound through the drug development process. The protocols detailed in this guide provide a robust framework for generating the critical data needed to understand its biopharmaceutical and chemical characteristics. The results from these studies will directly inform decisions on formulation strategies, selection of compatible excipients, determination of appropriate storage conditions, and the establishment of a valid shelf-life, ultimately ensuring the quality, safety, and efficacy of any potential therapeutic product.

References

- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

- Polymer Solutions. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).

- ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. (2025-11-05).

- National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.

- AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21).

- RAPS. ICH releases overhauled stability guideline for consultation. (2025-04-17).

- International Council for Harmonisation (ICH). Quality Guidelines.

- International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01).

- ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments.

- BenchChem. Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

- BenchChem. N-(Tetrahydro-2H-pyran-3-yl)benzamide.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chemistry Education. Synthesis and analysis of amides.

- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018-07-02).

Sources

- 1. N-(Tetrahydro-2H-pyran-3-yl)benzamide | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH Official web site : ICH [ich.org]

(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide CAS number 1347675-92-6

An in-depth technical guide on a specific chemical compound requires a comprehensive body of publicly available research. For (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide (CAS No. 1347675-92-6), the currently available scientific literature is limited. While the compound is listed by several chemical suppliers, detailed studies on its synthesis, characterization, biological activity, and applications have not been extensively published in peer-reviewed journals or patents.

Therefore, this document serves as a foundational guide, synthesizing information from established chemical principles and data on structurally related compounds to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. This guide will focus on the constituent pharmacophores—the benzamide and the chiral tetrahydropyran ring—to infer potential properties and research directions.

Introduction to this compound

This compound is a chiral molecule featuring a benzamide group attached to the 3-position of a tetrahydropyran (THP) ring with a defined (R)-stereochemistry. The combination of these two structural motifs suggests potential applications in medicinal chemistry.

The benzamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Its ability to act as a hydrogen bond donor and acceptor makes it a versatile functional group for interacting with biological targets. The tetrahydropyran (THP) ring is a saturated heterocyclic ether that has gained significant traction in drug design.[1] The incorporation of a THP ring can enhance physicochemical properties such as solubility and metabolic stability. It can also serve as a bioisostere for a cyclohexane ring, with the oxygen atom providing a potential hydrogen bond acceptor site, which can lead to improved binding with biological targets.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1347675-92-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][3][6] |

| Molecular Weight | 205.25 g/mol | [2][6] |

| Appearance | Not specified in literature (likely a solid) | |

| Purity | Available up to ≥97% from commercial suppliers | [7] |

| Storage | Recommended to be sealed in a dry environment at room temperature |[2] |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Route

The primary and most direct approach to synthesizing this compound involves the amide coupling of benzoic acid or a derivative with the chiral amine, (R)-tetrahydro-2H-pyran-3-amine.[1] The success of this synthesis is critically dependent on the availability and purity of this chiral amine precursor.

Synthesis of the Key Precursor: (R)-3-aminotetrahydropyran

Traditional multi-step syntheses of aminotetrahydropyrans can be complex. A more efficient and scalable approach involves the biocatalytic transamination of dihydro-2H-pyran-3(4H)-one. This method offers high enantioselectivity and yield.[1]

Table 2: Biocatalytic Synthesis of (R)-3-aminotetrahydropyran

| Substrate | Biocatalyst | Amine Donor | pH | Temperature | Yield |

|---|---|---|---|---|---|

| Dihydro-2H-pyran-3(4H)-one | Transaminase | Isopropylamine | 9.7-10.0 | Ambient | ≥95% (assay yield) |

Data sourced from a kilogram-scale synthesis report.[1]

Proposed Amide Coupling Protocol

Once the chiral amine is obtained, it can be coupled with benzoyl chloride or benzoic acid using standard peptide coupling reagents.

Step-by-step protocol:

-

Dissolution: Dissolve (R)-tetrahydro-2H-pyran-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and cool to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add benzoyl chloride (1.1 eq) to the cooled solution. Alternatively, if starting from benzoic acid, pre-activate it with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before adding the amine.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Characterization Methods

A full characterization of the synthesized compound would be necessary to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the connectivity of the benzamide and THP moieties and the relative stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8][9]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Chiral HPLC: To confirm the enantiomeric excess (ee) of the (R)-enantiomer.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.[9]

Potential Biological Activity and Applications

While no specific biological data for this compound has been published, the structural components provide a basis for hypothesizing potential areas of therapeutic interest.

Insights from Benzamide-Containing Drugs

The benzamide scaffold is a cornerstone in medicinal chemistry. Substituted benzamides have been developed into drugs with a broad spectrum of pharmacological activities.[1] For instance, some benzamides act as inhibitors of histone deacetylases (HDACs), showing potential as antitumor agents.[10] Others are known to inhibit IMP dehydrogenase (IMPDH), an enzyme involved in the purine nucleotide synthetic pathway, which is a target in cancer and virology.[11]

Role of the Tetrahydropyran Moiety in Drug Design

The THP ring is increasingly used to optimize the pharmacokinetic properties of drug candidates.[1] Its inclusion can enhance metabolic stability and provide favorable conformational rigidity. For example, the drug candidate GW788388, which contains an N-(tetrahydro-2H-pyran-4-yl)benzamide moiety, is a potent and selective inhibitor of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5), with potential for treating fibrotic diseases.[12] The THP moiety has also been incorporated into compounds with cytokinin activity and as potential inhibitors of monoamine transporters.[13][14][15]

Caption: Potential therapeutic avenues based on the constituent pharmacophores.

Future Research Directions

The lack of specific data on this compound highlights a research gap.[1] Future investigations should focus on:

-